1-(3-Fluorobenzyl)-1H-indazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPJMNKYNWUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)N)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428054 | |
| Record name | 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-31-7 | |
| Record name | 1-[(3-Fluorophenyl)methyl]-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202197-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Pharmacological Investigations of 1 3 Fluorobenzyl 1h Indazol 5 Amine and Its Derivatives
Overview of Biological Activities Associated with 1-(3-Fluorobenzyl)-1H-indazol-5-amine and Related Indazoles
Indazole derivatives are recognized for their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com The core structure of indazole is considered a "privileged scaffold" due to its ability to bind to various biological targets. rsc.org Research into this class of compounds has also revealed potential applications in treating neurodegenerative diseases, diabetes, and osteoporosis. nih.govmdpi.com
Enzymatic Inhibition Studies
The primary focus of research on this compound and its analogues has been their ability to inhibit various enzymes implicated in disease pathogenesis.
The indazole core is a well-established pharmacophore for the development of kinase inhibitors. rsc.orgnih.gov Numerous indazole derivatives have been investigated for their ability to target a wide range of kinases involved in cancer and other diseases.
A deuterated derivative of the subject compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent inhibitor of ALK5 (TGF-β type I receptor kinase). This compound demonstrated a half-maximal inhibitory concentration (IC50) of 3.5 ± 0.4 nM in a cellular assay.
The following table summarizes the kinase inhibitory activities of various indazole derivatives, highlighting the potential of this chemical class.
| Kinase Target | Derivative Type | IC50 (nM) | Reference |
| ALK5 | Deuterated imidazole (B134444) derivative of this compound | 3.5 ± 0.4 | |
| EGFR (T790M) | 1H-indazole derivative | 5.3 | nih.gov |
| EGFR | 1H-indazole derivative | 8.3 | nih.gov |
| ERK1/2 | 1H-indazole amide derivatives | 9.3 ± 3.2 to 25.8 ± 2.3 | nih.gov |
A significant area of investigation for indazole derivatives has been their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. researchgate.netnih.govnih.gov
Research has demonstrated that indazole-5-carboxamides are highly potent, selective, competitive, and reversible inhibitors of human MAO-B. nih.govbiomedfrontiers.org One study reported that C5-substituted indazole derivatives were particularly potent MAO-B inhibitors, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net A selected compound from this series was found to exhibit a competitive mode of inhibition. researchgate.net
Another study on indazole- and indole-5-carboxamides identified derivatives with subnanomolar potency for MAO-B. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide showed an IC50 of 0.386 nM for human MAO-B, with over 25,000-fold selectivity against MAO-A. nih.gov While these are not direct derivatives of this compound, they underscore the potential of the indazole scaffold for potent and selective MAO-B inhibition. In contrast, a study on an indole-based analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, also reported significant MAO-B inhibitory activity, though this compound belongs to a different heterocyclic class. nih.govresearchgate.net
The table below presents the MAO-B inhibitory activity of several indazole-5-carboxamide derivatives.
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Reference |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | human MAO-B | 0.386 | >25,000-fold | nih.gov |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | human MAO-B | 1.59 | >6,000-fold | nih.gov |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | human MAO-B | 0.612 | >16,000-fold | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a therapeutic target in cancer immunotherapy. researchgate.netnih.gov The indazole scaffold has emerged as a promising core for the development of IDO1 inhibitors. acs.org
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activities against IDO1. One compound from this series displayed an IC50 value of 0.74 µM in an enzymatic assay and 1.37 µM in a cellular assay. nih.gov This particular compound was also found to be a dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the kynurenine (B1673888) pathway. nih.gov
Furthermore, 6-aminoindazole derivatives have been designed as IDO1 inhibitors, with the indazole scaffold playing a key role in the interaction with the active site of the enzyme. researchgate.net While these are not direct derivatives of this compound, they highlight the potential of the indazole core in targeting IDO1.
There is currently no direct evidence of this compound acting as a histone deacetylase (HDAC) inhibitor. However, the indazole moiety has been incorporated into novel compounds designed to target HDACs. The specific derivatives and their activities are proprietary or not publicly disclosed at this time.
The potential for drug-drug interactions is an important aspect of drug development, and interactions with cytochrome P450 (CYP) enzymes are a primary focus.
The deuterated derivative of this compound, which potently inhibits ALK5, has been reported to have a low potential for CYP-mediated drug-drug interactions, with an IC50 greater than 10 µM for CYP450 inhibition. While this provides some insight, it is important to note that other azole-containing compounds, such as imidazole derivatives, have been shown to be potent inhibitors of various CYP isoforms. nih.gov For example, clotrimazole (B1669251) and miconazole (B906) are strong inhibitors of CYP3A-mediated activities. nih.gov Therefore, the potential for CYP enzyme interactions should be carefully evaluated for any indazole-based therapeutic candidate.
Other Enzyme Target Modulations (e.g., RIP2 Kinase, COX-2)
The indazole scaffold, a core component of this compound, is featured in compounds designed to modulate various enzyme targets. A notable example is in the inhibition of Receptor-Interacting Protein 2 (RIP2) kinase. RIP2 kinase is a key enzyme in the innate immune system, mediating signaling from the pattern recognition receptors NOD1 and NOD2. nih.gov
Derivatives based on an indazole-amine core have been developed as highly potent and selective inhibitors of RIP2 kinase. For instance, GSK583, chemically identified as 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a potent and selective RIP2 inhibitor. nih.govresearchgate.net This compound and its analogs demonstrate the utility of the indazole structure in targeting this specific kinase, suggesting potential applications in chronic inflammatory diseases. researchgate.net While these compounds are structurally distinct from this compound, they highlight the adaptability of the indazole-amine framework for designing specific enzyme inhibitors. nih.gov
Currently, there is limited specific information available in the scientific literature regarding the modulation of cyclooxygenase-2 (COX-2) by this compound or its direct derivatives.
Receptor Binding and Modulation
The Transforming Growth Factor-beta (TGF-β) signaling pathway is integral to numerous cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. d-nb.infonih.gov The pathway is initiated by the binding of a TGF-β ligand to a receptor complex composed of type I (TβRI) and type II (TβRII) serine/threonine kinase receptors. d-nb.infonih.gov The TβRI, also known as activin-like kinase 5 (ALK5), is a critical component for signal transduction. nih.govresearchgate.net
A deuterated derivative of this compound has been synthesized and identified as a potent ALK5 inhibitor. nih.gov The compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, demonstrated potent inhibitory effects in a cellular assay with a half-maximal inhibitory concentration (IC₅₀) of 3.5 ± 0.4 nM. nih.gov This finding underscores the potential of the this compound scaffold for developing specific modulators of the TGF-β signaling pathway by targeting the ALK5 receptor. nih.gov
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in physiological processes, including chemotherapy-induced nausea and vomiting. wikipedia.orgdrugs.com Antagonists of this receptor, often called "setrons," are used as antiemetic agents. wikipedia.org Research has shown that the indazole nucleus is a viable scaffold for the development of potent 5-HT3 receptor antagonists. nih.gov
Studies on a series of indazole-3-carboxylic acid derivatives revealed potent 5-HT3 receptor antagonist activity. nih.gov For example, the compound known as BRL 43694 (6g) emerged from these studies as a potent and selective antagonist, proving to be an effective antiemetic agent against nausea induced by cytotoxic drugs. nih.gov While these compounds differ from this compound, their efficacy demonstrates the potential of the indazole chemical space for interaction with neurotransmitter receptors like 5-HT3. nih.gov
The indazole nucleus is recognized for its wide range of pharmacological activities, including anti-HIV properties. nih.gov However, specific research detailing the activity of this compound or its direct derivatives as inhibitors of HIV protease is not extensively documented in the available literature. While various nitrogenous heterocyclic compounds have been investigated as potential anti-HIV agents, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific data on HIV protease inhibition by this particular indazole amine are limited. nih.gov
Cellular Biological Assays
Derivatives of the 1H-indazole-amine scaffold have been evaluated for their anti-proliferative effects against a panel of human cancer cell lines. A study involving a series of 1H-indazole-3-amine derivatives assessed their in vitro activity against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (Hep-G2) cells. nih.gov
The results indicated that the substitution pattern on the indazole ring significantly influences cytotoxic potential. For instance, in tests against the Hep-G2 cell line, the position of a fluoro substituent on a phenyl ring at the C-5 position of the indazole core impacted the anti-proliferative activity. The general trend for activity was 3,5-difluoro > 4-fluoro > 3-fluoro, highlighting the importance of the substitution for antitumor effects. nih.gov One of the most active compounds against Hep-G2 cells, a mercapto-acetamide derivative with a 3,5-difluorophenyl group (compound 5k), showed an IC₅₀ value of 3.32 µM. nih.gov Another series of piperazine-indazole derivatives also exhibited significant antiproliferative activity, particularly against K562 cells. nih.gov
The table below summarizes the anti-proliferative activity of selected 1H-indazole-amine derivatives against various cancer cell lines. nih.gov
| Compound ID | R¹ Substituent at Indazole C-5 | K562 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) |
| 5b | 3-Fluorophenyl | >50 | 38.45 | 45.31 | 14.32 |
| 5e | 4-Fluorophenyl | 42.15 | 29.36 | 39.42 | 11.25 |
| 5j | 3,5-Difluorophenyl | 39.24 | 26.51 | 35.27 | 9.36 |
| 6o | 3,5-Difluorophenyl (piperazine series) | 5.15 | 15.3 | 19.8 | 12.4 |
| 5-Fu | (Positive Control) | 18.5 | 23.6 | 29.7 | 10.8 |
Other research has also explored 3-(pyrrolopyridin-2-yl)indazole derivatives, which were evaluated for their anti-proliferative effects on five human cancer cell lines, including HCT116 and A549. nih.gov These studies collectively indicate that the indazole scaffold is a promising framework for the development of novel anti-cancer agents, with specific substitutions playing a key role in their activity and selectivity against different cancer cell types. nih.govnih.gov
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of the indazole scaffold have demonstrated the ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives have been investigated for their antitumor activities. researchgate.netnih.gov One promising compound from this series, compound 6o, was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. researchgate.netnih.gov When K562 cells were treated with compound 6o at concentrations of 10, 12, and 14 μM for 48 hours, the total apoptosis rates (including early and late apoptosis) were 9.64%, 16.59%, and 37.72%, respectively, marking a significant increase compared to the untreated control group. nih.gov
Furthermore, these derivatives can influence the progression of the cell cycle. Treatment of K562 cells with compound 6o at the same concentrations for 24 hours resulted in an arrest in the G0/G1 phase of the cell cycle. nih.gov The percentage of cells in the G0/G1 phase increased from 29.4% in the control group to 31.8%, 36.4%, and 41.1% at the respective concentrations, with a corresponding decrease in the proportion of cells in the S phase. nih.gov This suggests that the antitumor properties of these indazole derivatives may be exerted, at least in part, by halting cell cycle progression and promoting apoptosis. nih.gov
Immunomodulatory Effects in Cellular Models
The indazole core structure is associated with significant anti-inflammatory and immunomodulatory properties. Studies on indazole and its derivatives, including 5-aminoindazole (B92378), have revealed their potential to inhibit the production of key pro-inflammatory cytokines. nih.gov In in vitro assays, indazole and 5-aminoindazole demonstrated a concentration-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α). nih.gov The IC50 value for TNF-α inhibition was determined to be 220.11 μM for indazole and 230.19 μM for 5-aminoindazole. nih.gov
Similarly, these compounds have shown potent inhibitory effects on Interleukin-1 beta (IL-1β), another crucial pro-inflammatory cytokine. nih.gov The maximum inhibition of IL-1β for indazole and its derivatives ranged from 73% to 79%. nih.gov The anti-inflammatory action of indazole derivatives may also be linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. nih.govmdpi.com This multifaceted inhibition of inflammatory mediators highlights the potential of the indazole scaffold in modulating immune responses at the cellular level. nih.govresearchgate.net
Investigation of Mechanism of Action at the Cellular Level
The cellular mechanisms of action for this compound and its analogs are diverse and target key pathways in cell signaling and survival. In the context of oncology, the pro-apoptotic and cell cycle modulating effects of certain 1H-indazole-3-amine derivatives are believed to be mediated through the inhibition of Bcl2 family members and the p53/MDM2 pathway. researchgate.netnih.gov Specifically, compound 6o was found to up-regulate the expression of the tumor suppressor protein p53 and down-regulate the expression of its negative regulator, MDM2, in K562 cells. nih.gov This disruption of the p53-MDM2 balance is a critical step in inducing apoptosis. nih.gov
Beyond cancer, a deuterated derivative of the titular compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent inhibitor of the ALK5 receptor (also known as the transforming growth factor-beta type I receptor). nih.govresearchgate.net Specific inhibition of ALK5 is a therapeutic strategy for controlling the progression of cancers and fibrotic diseases. nih.gov The anti-inflammatory effects observed with indazole derivatives are attributed to their ability to inhibit COX-2 and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net Furthermore, indazole derivatives have been investigated as inhibitors for a range of other protein kinases and enzymes, indicating the versatility of this chemical scaffold in interacting with various cellular targets. nih.gov
In Vitro Pharmacological Profiling
The pharmacological profile of indazole derivatives often includes a notable degree of target selectivity. For example, the antitumor compound 6o (a 1H-indazole-3-amine derivative) exhibited significant selectivity for the K562 cancer cell line (IC50 = 5.15 µM) over normal human embryonic kidney cells (HEK-293, IC50 = 33.2 µM), suggesting a favorable therapeutic window. mdpi.com
In a different context, an indole-based analog, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which was designed based on indazole leads, demonstrated high selectivity as a monoamine oxidase B (MAO-B) inhibitor. nih.gov This compound showed a selectivity index of over 120 for MAO-B compared to MAO-A. nih.gov Furthermore, the ALK5 inhibitor derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was assessed for its potential for drug-drug interactions and was found to be a weak inhibitor of cytochrome P450 enzymes (IC50 > 10 μM), indicating good specificity. nih.gov
The potency of this compound derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against various targets. These values underscore the concentration-dependent activity of these compounds.
| Compound Derivative | Target/Assay | IC50 (µM) | Ki (nM) | Cell Line/System |
|---|---|---|---|---|
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 Receptor | 0.0035 | - | Cellular Assay |
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | CYP450 | >10 | - | Enzymatic Assay |
| Compound 6o (1H-indazole-3-amine derivative) | Antiproliferative | 5.15 | - | K562 (Chronic Myeloid Leukemia) |
| Compound 6o (1H-indazole-3-amine derivative) | Cytotoxicity | 33.2 | - | HEK-293 (Normal Kidney Cells) |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78 | 94.52 | Human Monoamine Oxidase B |
| Indazole | TNF-α Inhibition | 220.11 | - | In Vitro Assay |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 | - | In Vitro Assay |
In Vivo Pharmacological Evaluation of this compound Analogs
The therapeutic potential of indazole derivatives has been further explored in in vivo models. The anti-inflammatory properties of indazole and 5-aminoindazole were evaluated in a carrageenan-induced hind paw edema model in rats. nih.gov Both compounds demonstrated a significant, dose-dependent, and time-dependent inhibition of inflammation. nih.gov Notably, 5-aminoindazole at a dose of 100 mg/kg produced a maximal inhibition of edema of 83.09% after five hours, an effect comparable to the standard anti-inflammatory drug diclofenac. nih.gov
In terms of pharmacokinetics, a deuterated analog of this compound, specifically N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was evaluated in mice. nih.gov This study revealed that the compound has moderate clearance (29.0 mL/min/kg) and high oral bioavailability (F = 67.6%), which are favorable properties for a potential clinical candidate. nih.gov
Pharmacokinetic Assessments (e.g., Oral Bioavailability, Clearance)
Detailed pharmacokinetic assessments for the specific compound this compound are not available in the public domain.
In contrast, a derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has undergone pharmacokinetic evaluation in mice. nih.gov This study revealed a moderate clearance rate and high oral bioavailability, as detailed in the table below. nih.gov
| Compound | Species | Clearance (mL/min/kg) | Oral Bioavailability (F%) |
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | Mouse | 29.0 | 67.6 |
This data pertains to a derivative and not to this compound itself.
In Vivo Mechanism of Action Investigations
There are no specific in vivo mechanism of action investigations for this compound reported in the available scientific literature.
The mechanism of action for a related derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been identified as a potent inhibitor of the ALK5 receptor. nih.govresearchgate.net ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor, plays a crucial role in cell signaling pathways that are often dysregulated in cancer and fibrotic conditions. nih.govresearchgate.net Inhibition of ALK5 is a targeted approach to disrupt these pathological processes. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 1 3 Fluorobenzyl 1h Indazol 5 Amine Derivatives
Elucidation of Pharmacophoric Elements within the Indazole-Fluorobenzyl Scaffold
The indazole-fluorobenzyl scaffold is a privileged structure in kinase inhibitor design, with key pharmacophoric elements essential for biological activity. The 1H-indazole core acts as a versatile hinge-binding motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature among many ATP-competitive kinase inhibitors.
The essential pharmacophoric features can be summarized as:
A hydrogen bond donor/acceptor: The pyrazole (B372694) part of the indazole ring.
An aromatic ring system: The fused benzene (B151609) ring of the indazole for π-stacking and hydrophobic interactions.
A hydrophobic substituent: The N-1 substituted fluorobenzyl group to occupy a hydrophobic pocket.
A vector for substitution: The 5-amino group allowing for modifications to improve properties like solubility and target selectivity.
Impact of Substitutions on the Indazole Ring on Biological Activity and Selectivity
Modifications to the indazole ring of 1-(3-Fluorobenzyl)-1H-indazol-5-amine analogs have a profound effect on their biological activity and selectivity profile.
Substitutions at the C3-position can significantly modulate potency. For instance, the introduction of a methyl group at the C3-position of a related azaindazole series led to a six-fold increase in potency against Pim kinases. nih.gov This highlights the sensitivity of this position to steric and electronic modifications, which can influence the orientation of the inhibitor in the binding site.
The C5-position is not only the site of the key amine group but can also be replaced with other functionalities. In a series of 3,5-disubstituted indazoles, the nature of the substituent at C5 had a significant impact on anti-proliferative activity. For example, a 3,5-difluoro substituent on a phenyl ring at the C5 position showed greater activity than a 4-fluoro or 3-fluoro substituent, indicating that the electronic nature and position of substituents are critical for potency. nih.gov
Substitutions at the C6-position have also been explored to optimize activity and selectivity. In a series of 3-(indol-2-yl)indazoles as Chek1 kinase inhibitors, the introduction of amides and heteroaryl groups at the C6 position provided a significant boost in potency and selectivity over other kinases like Cdk7. drugbank.com
The following table summarizes the general impact of substitutions on the indazole ring based on findings from related indazole series.
| Position of Substitution | Type of Substituent | General Impact on Activity | Reference |
| C3 | Small alkyl groups (e.g., methyl) | Can increase potency | nih.gov |
| C5 | Substituted aryl groups | Highly sensitive to electronic effects; fluorine substitution pattern is critical | nih.gov |
| C6 | Amides, heteroaryl groups | Can enhance potency and selectivity | drugbank.com |
| C4, C6, C7 | Halogens, alkoxy groups | Can fine-tune cellular potency | nih.gov |
Influence of the Fluorobenzyl Moiety on Target Interaction and Potency
The N-1 substituted 3-fluorobenzyl moiety is a critical component of the this compound scaffold, significantly influencing target interaction and potency. This group is designed to fit into a hydrophobic pocket within the kinase ATP-binding site.
The fluorine atom, in particular, plays a multifaceted role. Its high electronegativity can lead to favorable interactions with the protein target and can also be used to modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com Furthermore, the C-F bond is highly stable, making it resistant to metabolic degradation, which can improve the pharmacokinetic profile of the drug candidate. cambridgemedchemconsulting.com
The position of the fluorine atom on the benzyl (B1604629) ring is crucial. While a comprehensive SAR for the 1-(3-Fluorobenzyl) group in this specific scaffold is not fully elucidated in the public domain, studies on related kinase inhibitors often show that the substitution pattern on such phenyl rings can dramatically affect potency. For example, in a series of FGFR1 inhibitors, the addition of a fluorine atom to a phenyl ring substituent led to a remarkable improvement in activity. nih.gov
Role of the 5-Amine Position and its Modifications in Modulating Activity
The 5-amino group of the this compound scaffold serves as a primary site for modification to modulate the compound's biological and physicochemical properties. This position is typically solvent-exposed, making it an ideal point for introducing various side chains to enhance potency, improve solubility, and fine-tune selectivity.
In many kinase inhibitors, the amino group at this position acts as a key attachment point for larger moieties that can form additional interactions with the protein target or extend into the solvent channel. For instance, in the development of a potent and selective PI3Kδ inhibitor, the indole (B1671886) moiety (a bioisostere of indazole) was modified at a corresponding position to achieve high potency and selectivity. nih.gov
Modifications at the 5-amino position can include:
Acylation: Introduction of amide bonds to attach various functional groups.
Alkylation: Attachment of alkyl or substituted alkyl chains.
Formation of ureas and sulfonamides: To explore different hydrogen bonding patterns and physicochemical properties.
The versatility of the 5-amino group allows for the application of bioisosteric replacements to optimize properties. For example, replacing the amine with other functional groups can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Structure-Based Drug Design Insights for Optimization of this compound Analogs
Structure-based drug design (SBDD) is a powerful strategy for the rational optimization of this compound analogs. rroij.com By utilizing the three-dimensional structures of target kinases, researchers can design modifications that enhance binding affinity and selectivity.
Key SBDD strategies include:
Hinge-Binding Optimization: Computational modeling can be used to refine the interactions of the indazole core with the kinase hinge region. This involves ensuring optimal hydrogen bonding distances and angles. nih.gov
Exploiting Hydrophobic Pockets: The 3-fluorobenzyl group can be further modified to better fill the hydrophobic pocket adjacent to the adenine-binding site. Docking studies can guide the selection of substituents on the benzyl ring to maximize van der Waals interactions.
Targeting the Ribose Pocket: Modifications at the 5-amino position can be designed to extend into the ribose-binding pocket, potentially forming additional hydrogen bonds and increasing potency.
Enhancing Selectivity: By comparing the crystal structures of different kinases, modifications can be designed to exploit subtle differences in their ATP-binding sites. This can involve introducing bulky groups that are accommodated by the target kinase but clash with the binding sites of off-target kinases. nih.gov
Improving Physicochemical Properties: Computational tools can predict properties such as solubility and membrane permeability. Modifications, often at the solvent-exposed 5-amino position, can be designed to improve these properties, leading to better drug-like characteristics.
The integration of computational modeling with synthetic chemistry allows for an iterative process of design, synthesis, and testing, which can accelerate the discovery of potent and selective drug candidates based on the this compound scaffold.
Computational Chemistry and Molecular Modeling of 1 3 Fluorobenzyl 1h Indazol 5 Amine
Future Research Directions and Therapeutic Potential of 1 3 Fluorobenzyl 1h Indazol 5 Amine
Optimization Strategies for Enhanced Efficacy, Selectivity, and Drug-Likeness
Key optimization strategies include:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can systematically modify different parts of the molecule, such as the fluorobenzyl group or the amine substituent on the indazole ring. These modifications help to understand how structural changes affect the compound's potency and interaction with its biological target.
Physicochemical Property Refinement: Properties like solubility, permeability, and metabolic stability are crucial for a drug's success. Techniques such as the strategic incorporation of deuterium (B1214612) at potential metabolic "soft spots" can be used to improve metabolic stability and oral bioavailability.
Selectivity Profiling: To minimize off-target effects, the optimized compound must be highly selective for its intended biological target. This is often achieved by designing modifications that exploit structural differences between the target and related proteins, such as kinases.
Computational Modeling: In silico tools can predict how structural changes will affect a compound's binding affinity and ADME properties, helping to guide the synthetic chemistry efforts more efficiently.
| Strategy | Objective | Example Approach |
|---|---|---|
| Structure-Based Design | Enhance potency and selectivity | Modify substituents based on the target's binding pocket structure. |
| Physicochemical Property Modification | Improve ADME profile | Introduce polar groups to increase solubility or use deuteration to slow metabolism. |
| Bioisosteric Replacement | Improve efficacy and reduce toxicity | Replace a functional group with another that has similar physical or chemical properties. |
| Prodrug Approach | Enhance bioavailability | Attach a promoiety that is cleaved in vivo to release the active drug. |
Exploration of Novel Therapeutic Indications and Disease Pathways
The indazole scaffold is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This suggests that 1-(3-Fluorobenzyl)-1H-indazol-5-amine could have therapeutic potential across various diseases.
Future research should focus on:
Target Deconvolution: Identifying the specific molecular targets of the compound is the first step. This can be achieved through techniques like affinity chromatography and proteomic screening.
Kinase Profiling: Many indazole derivatives are known to be kinase inhibitors. mdpi.com Screening the compound against a broad panel of kinases could reveal its potential as a targeted therapy in oncology, particularly for cancers driven by aberrant kinase signaling. mdpi.com
Phenotypic Screening: Testing the compound in various disease models (e.g., cancer cell lines, inflammatory cell assays) can uncover unexpected therapeutic activities. Indazole derivatives have been investigated for activity against targets like fibroblast growth factor receptor (FGFR), aurora kinases, and Bcr-Abl, which are implicated in different cancers.
| Therapeutic Area | Potential Disease Pathway/Target | Rationale |
|---|---|---|
| Oncology | Kinase signaling pathways (e.g., FLT3, PI3K/AKT/mTOR, CDK) | Many approved and investigational anti-cancer drugs are kinase inhibitors with an indazole core. mdpi.com |
| Inflammatory Diseases | Cytokine signaling pathways | Indazole compounds have shown anti-inflammatory properties in preclinical studies. |
| Infectious Diseases | Viral or bacterial enzymes | Certain indazole derivatives have demonstrated anti-HIV and antibacterial activity. |
Combination Therapy Research with Existing Therapeutics
Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology. This strategy can enhance efficacy, overcome drug resistance, and potentially reduce side effects by allowing for lower doses of each agent. nih.govnumberanalytics.com For a novel agent like this compound, exploring combination therapies is a critical research direction.
Key research avenues include:
Synergy with Chemotherapy: Preclinical studies can assess whether the compound enhances the cytotoxic effects of standard chemotherapy agents. openaccessjournals.com Some kinase inhibitors have shown improved antitumor activity when combined with drugs like gemcitabine (B846) or cisplatin. openaccessjournals.com
Targeted Therapy Combinations: If the compound is identified as a kinase inhibitor, combining it with other targeted drugs can be a powerful strategy. nih.gov This can involve vertical inhibition (targeting multiple steps in the same pathway) or horizontal inhibition (targeting different, parallel pathways). nih.govnih.gov For example, combining inhibitors of the MAPK and PI3K/AKT/mTOR pathways is a logical approach, as there is considerable cross-talk between these signaling networks. nih.gov
Overcoming Resistance: Cancer cells often develop resistance to single-agent therapies. broadinstitute.org Combination therapies can prevent or overcome resistance by targeting the escape mechanisms that tumors use. nih.govbroadinstitute.orgascopubs.org Research should investigate if this compound can re-sensitize resistant tumors to existing treatments.
Development of Advanced In Vitro and In Vivo Models for Comprehensive Evaluation
To accurately predict the clinical potential of this compound, it is essential to move beyond traditional preclinical models. Advanced models that more faithfully recapitulate human biology are needed for a comprehensive evaluation. mdpi.com
Advanced In Vitro Models:
Patient-Derived Organoids (PDOs): These are 3D cell cultures derived directly from patient tumors that preserve the genetic and phenotypic heterogeneity of the original cancer. nih.govfrontiersin.orgfrontiersin.orgnih.gov PDOs are a powerful platform for high-throughput drug screening and can help predict patient-specific responses to therapy. nih.govfrontiersin.orgfrontiersin.orgselectscience.net
Organ-on-a-Chip (OOC) Technology: These microfluidic devices can model the structure and function of human organs, allowing for the study of drug efficacy and toxicity in a more physiological context. mdpi.commdpi.comresearchgate.netnih.gov
Advanced In Vivo Models:
Patient-Derived Xenografts (PDXs): PDX models involve implanting human tumor tissue directly into immunodeficient mice. mdpi.comtd2inc.comnih.govaacrjournals.orgcriver.com These models maintain the architecture and heterogeneity of the original tumor and have been shown to be more predictive of clinical outcomes than traditional cell-line-derived xenografts. mdpi.comaacrjournals.org
Humanized Mouse Models: To study immuno-oncology agents, it is necessary to use models with a functional human immune system. mdpi.comtd2inc.comnih.gov This is achieved by engrafting human immune cells into immunodeficient mice, creating a platform to evaluate therapies that act by modulating the immune response. mdpi.comnih.govoncodesign.comoncodesign.comaltogenlabs.com
| Model Type | Key Advantage | Key Limitation |
|---|---|---|
| 2D Cell Lines | High-throughput, low cost | Poorly recapitulates tumor heterogeneity and microenvironment. mdpi.com |
| Patient-Derived Organoids (PDOs) | Preserves patient-specific tumor heterogeneity; suitable for drug screening. nih.govfrontiersin.org | Lacks a vascular system and immune components. nih.gov |
| Patient-Derived Xenografts (PDXs) | Maintains tumor architecture and heterogeneity in an in vivo setting. mdpi.comaacrjournals.org | Requires immunodeficient mice, losing the human immune interaction. mdpi.com |
| Humanized PDX Models | Allows for the study of immuno-oncology agents with a human immune system. td2inc.comnih.gov | Complex to generate and maintain; potential for graft-versus-host disease. nih.gov |
Translational Research Perspectives for this compound-based Therapeutics
Translational research acts as the bridge between basic scientific discoveries and clinical practice, with the goal of developing more effective and targeted treatments. simbecorion.comfoxchase.org For a potential therapeutic based on this compound, a robust translational strategy is essential.
Key components of this strategy include:
Biomarker Discovery and Validation: Identifying predictive biomarkers is crucial for precision medicine. audubonbio.comadvancementsinoncology.comdrugtargetreview.com These are measurable characteristics, such as genetic mutations or protein expression levels, that can predict a patient's response to a specific therapy. drugtargetreview.comjhoponline.com Research using advanced preclinical models can help identify which patients are most likely to benefit from the drug. targetedonc.comnih.gov
Co-clinical Trials: This approach involves running preclinical trials in PDX models concurrently with human clinical trials. nih.govnih.govresearchgate.netresearchgate.net The PDX models, often called "avatars," are derived from the tumors of patients enrolled in the clinical trial. nih.govnih.gov This allows researchers to test therapies and investigate resistance mechanisms in the avatar models in real-time, providing insights that can help guide clinical decisions for the patient. nih.govnih.gov
Pharmacogenomics in Clinical Trial Design: Integrating pharmacogenomics—the study of how genes affect a person's response to drugs—into clinical trials can help stratify participants based on their genetic makeup. ashdin.comnumberanalytics.comnih.govworldwide.comdovetailbiopartners.com This can lead to more precise results, improved safety, and a higher likelihood of trial success. ashdin.comnumberanalytics.comworldwide.com
By focusing on these future research directions, the full therapeutic potential of this compound can be systematically explored and, if successful, translated into novel treatments for patients.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Base/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | K₂CO₃/DMF | 80°C, 12 h | 75 |
| Microwave-Assisted | NaOH/DMSO | 100°C, 30 min | 85 |
Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound?
Methodological Answer:
Contradictions in NMR data (e.g., proton splitting patterns) arise from rotational isomerism or solvent effects. To resolve:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks by correlating ¹H-¹³C couplings .
- Computational Validation: Compare experimental data with density functional theory (DFT)-predicted chemical shifts .
- Deuterated Solvent Screening: Test DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and fluorobenzyl methylene (δ 5.3 ppm) .
- FTIR: Confirm NH₂ stretches (~3400 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 256.0984 .
Advanced: What strategies optimize regioselectivity in fluorobenzyl-substituted indazole derivatives?
Methodological Answer:
Regioselectivity challenges (e.g., N1 vs. N2 substitution) are addressed via:
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to block competing reactive sites .
- Catalytic Screening: Pd-mediated cross-coupling enhances selectivity for indazole C5-amine functionalization .
- Solvent Polarity: High-polarity solvents (e.g., DMF) favor N1 substitution due to stabilization of transition states .
Basic: How is purity assessed for this compound in academic settings?
Methodological Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
- Melting Point Analysis: Compare observed mp (e.g., 148–150°C) to literature values .
- TLC: Rf = 0.4 in ethyl acetate/hexane (1:1) under UV visualization .
Advanced: How do crystallographic refinement tools (e.g., SHELXL) impact structural interpretation of this compound?
Methodological Answer:
Discrepancies in bond lengths/angles arise from refinement software choices:
- SHELXL vs. OLEX2: SHELXL provides better handling of disordered fluorobenzyl groups via PART instructions .
- Twinned Data: Use HKLF5 in SHELXL to refine twinned crystals, improving R-factor convergence .
- Validation Tools: Check CIF files with PLATON to identify missed symmetry elements .
Basic: What biological targets are associated with this compound?
Methodological Answer:
- Kinase Inhibition: Analogous indazole derivatives show activity against CDK2 and GSK-3β .
- Antimicrobial Screening: Fluorobenzyl groups enhance membrane penetration in Gram-positive bacteria .
- Receptor Binding: Structural analogs act as 5-HT₆ receptor ligands (Ki < 10 nM) .
Advanced: How can metabolic stability of this compound be evaluated in vitro?
Methodological Answer:
- Liver Microsomes: Incubate with NADPH-supplemented human microsomes; quantify parent compound via LC-MS .
- CYP450 Inhibition Assays: Use fluorogenic substrates to identify CYP3A4/2D6 interactions .
- Metabolite Profiling: High-resolution mass spectrometry (HRMS) detects hydroxylated or defluorinated metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
